3-Bromo-2,4,5,6-tetrafluoropyridine
Description
3-Bromo-2,4,5,6-tetrafluoropyridine is a halogenated pyridine derivative with a bromine substituent at the 3-position and fluorine atoms at the 2, 4, 5, and 6 positions.
Key inferred characteristics:
- Molecular formula: C₅BrF₄N (extrapolated from 4-bromo-2,3,5,6-tetrafluoropyridine) .
- Physical properties: Expected to resemble its chloro analog (density ~1.64 g/cm³, boiling point ~120°C) but with a higher molecular weight (229.96 g/mol for bromo vs. 185.51 g/mol for chloro) due to bromine’s larger atomic mass .
- Reactivity: Bromine’s lower electronegativity and weaker C–Br bond (compared to C–Cl) may enhance its participation in cross-coupling reactions or nucleophilic substitutions .
Properties
Molecular Formula |
C5BrF4N |
|---|---|
Molecular Weight |
229.96 g/mol |
IUPAC Name |
3-bromo-2,4,5,6-tetrafluoropyridine |
InChI |
InChI=1S/C5BrF4N/c6-1-2(7)3(8)5(10)11-4(1)9 |
InChI Key |
XXNFGKRWVXKHBG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=NC(=C1Br)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,5,6-tetrafluoropyridine typically involves the halogenation of tetrafluoropyridine. One common method includes the bromination of 2,4,5,6-tetrafluoropyridine using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity and high yield.
Industrial Production Methods: Industrial production of 3-Bromo-2,4,5,6-tetrafluoropyridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,4,5,6-tetrafluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Palladium-Catalyzed Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction: The compound can be reduced to form tetrafluoropyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.
Palladium-Catalyzed Coupling: Palladium catalysts, base (e.g., potassium carbonate), and aryl boronic acids or alkenes.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Substituted tetrafluoropyridines.
Palladium-Catalyzed Coupling: Biaryl or alkyl-substituted tetrafluoropyridines.
Reduction: Tetrafluoropyridine derivatives.
Scientific Research Applications
Agricultural Chemistry
3-Bromo-2,4,5,6-tetrafluoropyridine serves as a precursor in the synthesis of fungicides and pesticides. Its derivatives exhibit significant biological activity against plant pathogens. For instance:
- Fungicidal Activity : Compounds derived from 3-bromo-2,4,5,6-tetrafluoropyridine have shown efficacy in controlling fungal diseases in crops. Case studies indicate that these derivatives can inhibit the growth of Fusarium and Botrytis species at low concentrations .
Medicinal Chemistry
The compound has potential applications in drug development due to its biological activity:
- Antimicrobial Properties : Research indicates that related compounds demonstrate significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.7 µM to over 20 µM.
- Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor growth in vitro. For example, certain hydrazone derivatives synthesized from 3-bromo-2,4,5,6-tetrafluoropyridine exhibited IC50 values as low as 0.2 µM against Leishmania donovani, indicating strong antitumor potential .
| Compound Name | Structure Characteristics | Biological Activity | MIC/IC50 Values |
|---|---|---|---|
| 3-Bromo-2,4,5,6-tetrafluoropyridine | Bromine and four fluorines on pyridine | Antimicrobial | MIC: 0.7 - 20 µM |
| Derivative A | Bromine at position 3 | Antifungal | IC50: 1 µM |
| Derivative B | Additional functional groups | Antitumor | IC50: 0.2 µM |
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal properties of derivatives synthesized from 3-bromo-2,4,5,6-tetrafluoropyridine demonstrated effective inhibition of fungal growth in agricultural settings. The study highlighted how these compounds could be integrated into crop protection strategies to enhance yield while minimizing chemical use.
Case Study 2: Antibacterial Activity
Research focusing on the antibacterial properties of related compounds revealed that certain derivatives exhibited significant activity against common pathogens. The findings suggest that these compounds could be further developed into therapeutic agents for treating bacterial infections.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4,5,6-tetrafluoropyridine is primarily based on its ability to undergo nucleophilic substitution and coupling reactions. The electron-withdrawing fluorine atoms enhance the reactivity of the bromine atom, facilitating its replacement by various nucleophiles. In coupling reactions, the compound acts as a substrate for palladium-catalyzed processes, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key properties of halogenated tetrafluoropyridines:
Key findings :
- Halogen position : Substitution at the 3-position (vs. 4) sterically and electronically influences reactivity. For example, 4-bromo-2,3,5,6-tetrafluoropyridine undergoes efficient Suzuki coupling due to the 4-position’s accessibility , whereas 3-substituted analogs may favor regioselective defluorination .
- DFT studies: 3-Chloro-2,4,5,6-tetrafluoropyridine exhibits shortened N–C bonds compared to non-halogenated pyridines, altering its electronic landscape . Similar effects are expected for the bromo analog.
Reactivity in Catalytic Reactions
a) Hydrodefluorination (HDF) :
- 3-Chloro-2,4,5,6-tetrafluoropyridine : Undergoes regioselective defluorination at the 4-position under bifunctional catalysis, retaining the chlorine substituent due to the nucleophilic aromatic substitution (SNAr) mechanism .
- Bromo analogs : While direct data are unavailable, bromine’s weaker bond strength (vs. chlorine) may shift selectivity or accelerate defluorination.
b) Cross-Coupling Reactions :
- 4-Bromo-2,3,5,6-tetrafluoropyridine: Efficiently participates in Sonogashira and Suzuki couplings to form bipyridines or aryl-substituted derivatives, critical for agrochemical and pharmaceutical synthesis .
- 3-Bromo isomer : Likely less reactive in these couplings due to steric hindrance at the 3-position, though this remains speculative.
Thermodynamic and Spectral Comparisons
Selvaran et al. (2014) compared 3-chloro-2,4,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine using DFT and experimental methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
